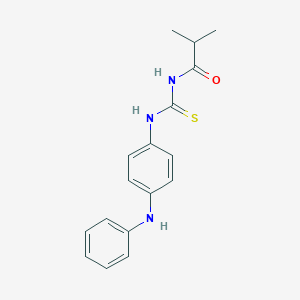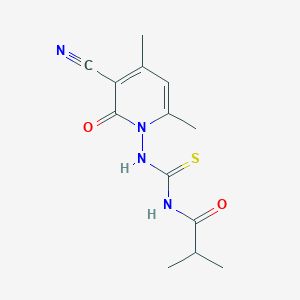![molecular formula C23H24N2O4S B319060 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B319060.png)
2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a phenoxy group, a sulfonyl group, and an acetamide group. It is known for its potential use in various chemical reactions and its role in the development of new materials and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethylphenol with chloroacetic acid to form 2-(2,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with 4-[(methylanilino)sulfonyl]phenylamine under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl rings can be substituted with various electrophiles like bromine or nitro groups
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, electrophilic aromatic substitution reactions often use Lewis acids like aluminum chloride as catalysts, while oxidation reactions may require acidic or basic conditions depending on the reagent used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell division, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-dimethylphenoxy)-N-(2-ethyl-6-methylphenyl)acetamide
- 2-(2,4-dimethylphenoxy)-5-methylaniline
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
Compared to similar compounds, 2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide stands out due to its unique combination of functional groups. This combination allows it to participate in a wider range of chemical reactions and enhances its potential biological activities. Its structure also provides greater stability and specificity in binding to molecular targets, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C23H24N2O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
2-(2,4-dimethylphenoxy)-N-[4-[methyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-17-9-14-22(18(2)15-17)29-16-23(26)24-19-10-12-21(13-11-19)30(27,28)25(3)20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,24,26) |
Clé InChI |
YYRQQCIXVHTNKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-N-[(2,4,6-trimethylphenyl)carbamothioyl]propanamide](/img/structure/B318979.png)
![4-{[(Isobutyrylamino)carbothioyl]amino}benzamide](/img/structure/B318983.png)

![N-[(4-ethoxyphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318987.png)
![N-{[4-(diethylamino)phenyl]carbamothioyl}-2-methylpropanamide](/img/structure/B318989.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318990.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B318991.png)
![4-{[(isobutyrylamino)carbothioyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B318992.png)
![N-(3,4-dimethylphenyl)-4-{[(isobutyrylamino)carbothioyl]amino}benzenesulfonamide](/img/structure/B318993.png)
![N-benzyl-4-{[(isobutyrylamino)carbothioyl]amino}-N-methylbenzenesulfonamide](/img/structure/B318997.png)
![N-[(3-chlorophenyl)carbamothioyl]-2-methylpropanamide](/img/structure/B318998.png)

![N-cyclohexyl-2-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B319000.png)
![2-{[(2-bromo-4-methylphenoxy)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B319001.png)
